4-Cyclobutylpyrrolidin-2-one
Overview
Description
4-Cyclobutylpyrrolidin-2-one is a cyclic amide, also known as a lactam, with the molecular formula C₈H₁₃NO. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 4-cyclobutylpyrrolidin-2-one, have aroused great interest in medicinal chemistry since the discovery of piracetam . The structural modification of substituents in the 2-pyrrolidone ring remains an active research field .
Mode of Action
It’s known that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Biochemical Pathways
It’s known that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
It’s known that the enantioseparation of 4c-substituted pyrrolidin-2-one derivatives has been studied , which could have implications for the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that pyrrolidin-2-one derivatives have diverse biological activities .
Action Environment
It’s known that the nature of the analyzed compounds plays an important role in chiral discrimination .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 4-Cyclobutylpyrrolidin-2-one is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity
Molecular Mechanism
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
It is common practice in pharmacological studies to observe threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that short-chain fatty acids (SCFAs) have systemic effects on glucose metabolism in different tissues, suggesting that this compound may interact with enzymes or cofactors in these pathways .
Transport and Distribution
It is known that substances can be transported and distributed within cells via various mechanisms, including transporters or binding proteins .
Subcellular Localization
It is known that multiple domains control the subcellular localization and activity of certain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpyrrolidin-2-one can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Cyclobutylpyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Pyrrolidin-2-one: Another lactam with similar structural features but different biological activities.
Pyrrolone: A related compound with a different ring structure and distinct properties.
Pyrrole: A five-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Uniqueness: 4-Cyclobutylpyrrolidin-2-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclobutylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJEQBETQXNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629396 | |
Record name | 4-Cyclobutylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271579-94-3 | |
Record name | 4-Cyclobutylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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